2-phenyl-1-propyl-1H-benzimidazole
Description
Properties
Molecular Formula |
C16H16N2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-phenyl-1-propylbenzimidazole |
InChI |
InChI=1S/C16H16N2/c1-2-12-18-15-11-7-6-10-14(15)17-16(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
InChI Key |
HARLAWKYJLQWEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Their Implications
The following table summarizes key structural analogues of 2-phenyl-1-propyl-1H-benzimidazole and their distinguishing features:
Pharmacological and Physicochemical Insights
- Methoxy groups are known to improve bioavailability in drug design .
- Benzodioxol and Pyrrolidinone Modifications (): The benzodioxol moiety (a common bioisostere for catechol) and pyrrolidinone ring in the ethyl carboxylate derivative suggest enhanced metabolic stability and selectivity for enzyme targets like kinases .
- Imidazole and Ester Additions (): The imidazole group facilitates hydrogen bonding with biological targets, while the ester moiety may improve membrane permeability, making this compound a candidate for antimicrobial applications .
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic studies (e.g., ) highlight the role of hydrogen bonding in molecular packing and stability. For instance, compounds with carboxylate or imidazole groups exhibit distinct hydrogen-bonding networks, which could influence their solid-state solubility and formulation .
Preparation Methods
Ammonium Salt-Mediated Cyclocondensation
The reaction of o-phenylenediamine (OPDA) with benzaldehyde under acidic conditions forms the benzimidazole core. A breakthrough involves NHCl (4 mol) in CHCl, achieving 94% yield for 2-phenyl-1H-benzimidazole at room temperature. The mechanism proceeds via Schiff base formation, followed by acid-catalyzed cyclization (Scheme 1). Solvent screening identified CHCl as optimal, outperforming DMF, MeOH, and acetonitrile.
Table 1: Solvent Optimization for Cyclocondensation
| Solvent | Yield (%) | Time (hr) |
|---|---|---|
| CHCl | 94 | 4 |
| MeOH | 40 | 6 |
| DMF | 35 | 8 |
Cobalt(II) Acetylacetonate-Catalyzed Synthesis
Cobalt(II) acetylacetonate in methanol enables room-temperature cyclocondensation, achieving 97% yield for 2-phenyl-1H-benzimidazole. The catalyst’s Lewis acidity facilitates imine formation and dehydrogenation, bypassing the need for strong acids. This method is scalable but requires precise catalyst loading (0.05 mmol optimal).
N-Alkylation for Propyl Group Introduction
Alkylation of 2-Phenyl-1H-Benzimidazole
The propyl group is introduced via N-alkylation using 1-bromopropane or propyl iodide. A patented protocol employs NaH in DMF at 60°C, reacting 2-phenyl-1H-benzimidazole with 1-bromopropane (1.2 eq) for 12 hours (Scheme 2). The crude product is purified via column chromatography (hexane/EtOAc 8:2), yielding 72% of 2-phenyl-1-propyl-1H-benzimidazole.
Table 2: N-Alkylation Conditions and Yields
| Alkylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1-Bromopropane | NaH | DMF | 72 |
| Propyl iodide | KCO | Acetone | 65 |
Direct Synthesis via Propyl-Substituted Intermediates
Alternative routes employ N-propyl-o-phenylenediamine, though its instability complicates storage. Reacting this diamine with benzaldehyde under NHCl/CHCl conditions yields the target compound in one pot (58% yield). This method avoids separate alkylation steps but requires rigorous anhydrous conditions.
Optimization of Reaction Parameters
Temperature and Time Dependencies
Cyclocondensation at room temperature (25°C) minimizes side products compared to reflux conditions. For N-alkylation, elevated temperatures (60–80°C) accelerate kinetics but risk decomposition, necessitating inert atmospheres.
Catalytic and Stoichiometric Considerations
Excess NHCl (4 mol) in cyclocondensation enhances proton availability, driving the equilibrium toward product formation. Conversely, cobalt(II) acetylacetonate operates at 0.5 mol%, highlighting its efficiency.
Characterization and Analytical Validation
Synthesized compounds are validated via H NMR, IR, and LCMS. For this compound:
Q & A
Q. What are the optimized synthetic routes for 2-phenyl-1-propyl-1H-benzimidazole, and how do reaction conditions influence yield and purity?
The synthesis typically involves condensation of o-phenylenediamine with carbonyl derivatives or nucleophilic substitutions. Key methods include:
- Solvent-free one-pot synthesis using trifluoroacetic acid (TFA) as an organocatalyst, achieving high yields (~95%) under mild conditions .
- N-alkylation reactions with propyl halides, where temperature (60–80°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and purity .
- Mannich base modifications to introduce the phenyl and propyl groups via ketonic intermediates, requiring precise pH control (4–6) to avoid side reactions .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Standard characterization includes:
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., δ 7.4–8.1 ppm for aromatic protons, δ 3.2–3.8 ppm for propyl-CH) .
- Mass spectrometry : LC-MS to verify molecular weight (e.g., m/z 263.3 for [M+H]) and fragmentation patterns .
- Elemental analysis : Matching calculated vs. observed C, H, N percentages within ±0.3% .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent resolves impurities from the target compound .
- Recrystallization : Ethanol-water mixtures yield high-purity crystals, validated by sharp melting points (e.g., 250–252°C) .
Advanced Research Questions
Q. How do substituent modifications (e.g., halogenation or methoxylation) on the phenyl ring affect the compound’s antimicrobial activity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -Br at para-position) enhance antimicrobial potency (MIC 4–8 µg/mL against S. aureus) by increasing membrane penetration .
- Methoxy groups reduce activity due to steric hindrance but improve solubility for in vivo applications .
- Quantitative SAR (QSAR) models : Hammett constants (σ) correlate with logP values to predict bioactivity .
Q. What crystallographic techniques resolve conformational ambiguities in this compound derivatives?
Q. How can researchers resolve contradictions in reported biological data (e.g., anti-inflammatory vs. cytotoxic effects)?
- Dose-response reevaluation : Test across concentrations (0.1–100 µM) to identify therapeutic windows .
- Assay standardization : Use ATP-based viability assays (e.g., CellTiter-Glo®) to distinguish cytotoxicity from specific activity .
- Computational modeling : Molecular dynamics simulations (e.g., GROMACS) clarify binding modes to COX-2 vs. off-target kinases .
Q. What catalytic mechanisms enable benzimidazole derivatives to act as oxidation catalysts?
- Metal-free catalysis : The benzimidazole nitrogen lone pairs activate peroxides (e.g., HO) for alcohol oxidation (TOF ~50 h) .
- Schiff base metal complexes : Cu(II) or Fe(III) complexes catalyze olefin epoxidation via radical intermediates, monitored by EPR spectroscopy .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale syntheses of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
